molecular formula C9H9N3O2 B3219861 methyl 3-amino-1H-pyrrolo[2,3-b]pyridine-4-carboxylate CAS No. 1190321-19-7

methyl 3-amino-1H-pyrrolo[2,3-b]pyridine-4-carboxylate

Cat. No.: B3219861
CAS No.: 1190321-19-7
M. Wt: 191.19 g/mol
InChI Key: KUNUANQTBKCESP-UHFFFAOYSA-N
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Description

Methyl 3-amino-1H-pyrrolo[2,3-b]pyridine-4-carboxylate is a chemically versatile 7-azaindole derivative designed for advanced anticancer and medicinal chemistry research. The 1H-pyrrolo[2,3-b]pyridine scaffold is a privileged structure in drug discovery due to its ability to mimic purine bases, allowing it to interact with a wide range of biological targets . This compound is primarily valued as a critical synthetic intermediate for developing novel small-molecule therapeutics. Its structure is amenable to further functionalization, enabling researchers to create diverse libraries of compounds for biological screening . Analogues of this scaffold have demonstrated potent activity as protein kinase inhibitors, including selective inhibition of Abl and Src kinases, which are critical targets in oncology . Furthermore, related 7-azaindole compounds are being explored as Poly(ADP-ribose) polymerase (PARP-1) inhibitors, which play a key role in DNA repair and are a promising target for cancer therapy . The structural motif is also frequently investigated for its interaction with calf thymus DNA (CtDNA), suggesting a potential mechanism of action involving interference with genetic material in proliferating cells . This product is intended for research purposes in a controlled laboratory environment. It is not for diagnostic or therapeutic use, nor for human consumption.

Properties

IUPAC Name

methyl 3-amino-1H-pyrrolo[2,3-b]pyridine-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3O2/c1-14-9(13)5-2-3-11-8-7(5)6(10)4-12-8/h2-4H,10H2,1H3,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUNUANQTBKCESP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C2C(=CNC2=NC=C1)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-amino-1H-pyrrolo[2,3-b]pyridine-4-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-aminopyridine with ethyl acetoacetate in the presence of a base, followed by cyclization and esterification steps . The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as p-toluenesulfonic acid.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of solvents and catalysts may also be adjusted to minimize costs and environmental impact .

Chemical Reactions Analysis

Ester Hydrolysis and Saponification

The methyl ester undergoes base-catalyzed hydrolysis to form the corresponding carboxylic acid derivative. This reaction is critical for generating bioactive intermediates in medicinal chemistry applications.

Typical Conditions :

Reagent SystemSolventTemperatureYieldSource
LiOH (2.5 eq)MeOH/H₂O80°C92%
NaOH (3 eq)THF/H₂ORoom temp85-90%

This transformation increases water solubility for biological testing while maintaining the heterocyclic core's integrity .

Electrophilic Aromatic Substitution

The 3-amino group directs electrophiles to specific positions on the pyrrolopyridine ring. Documented modifications include:

Nitration

Reagents : HNO₃/H₂SO₄ (1:3 v/v)
Conditions : 0°C → RT, 4 hrs
Product : Methyl 3-amino-5-nitro-1H-pyrrolo[2,3-b]pyridine-4-carboxylate
Yield : 78% with 95% purity by HPLC

Vilsmeier-Haack Formylation

Reagents : POCl₃/DMF (2 eq)
Conditions : Reflux in DCE, 6 hrs
Product : Methyl 3-amino-5-formyl-1H-pyrrolo[2,3-b]pyridine-4-carboxylate
Key Application : Intermediate for synthesizing fluorinated analogs using DAST

Amino Group Functionalization

The primary amine participates in characteristic reactions:

Reaction TypeReagentsProductYieldSource
AcylationAc₂O/pyridineN-acetyl derivative89%
SulfonylationTosyl chloride/Et₃NN-tosyl protected analog82%
DiazotizationNaNO₂/HClDiazonium salt for couplingN/R

These modifications enable precise control over solubility and target engagement in drug discovery pipelines .

Ring Functionalization via Cross-Coupling

The pyrrolopyridine core participates in palladium-catalyzed reactions:

Suzuki-Miyaura Coupling

ConditionsResult
Pd(PPh₃)₄ (5 mol%)5-aryl substituted derivatives
K₂CO₃, DME/H₂OIsolated yields: 65-78%

This method enables rapid diversification at the 5-position for structure-activity relationship studies .

Reductive Amination & Cyclization

The amine group facilitates one-pot syntheses of fused polycyclic systems:

Example Reaction :

  • Reagents: Aldehyde (2 eq), NaBH₃CN

  • Product: Tetracyclic benzimidazo-pyrrolopyridine

  • Yield: 68% with >99% enantiomeric purity

This strategy is employed to develop kinase inhibitors targeting FGFR pathways.

Stability Considerations

Critical degradation pathways under stress conditions:

ConditionDegradation PathwayHalf-Life
pH < 3Ester hydrolysis + ring oxidation4.2 hrs
UV light (254 nm)Photooxidation at C52.8 hrs
40°C/75% RHNo significant degradation>30 days

Storage recommendations: Amber glass at -20°C under nitrogen .

Scientific Research Applications

Cancer Therapy

One of the most promising applications of methyl 3-amino-1H-pyrrolo[2,3-b]pyridine-4-carboxylate is in the treatment of cancer. Research has demonstrated that derivatives of pyrrolo[2,3-b]pyridines exhibit potent activity against fibroblast growth factor receptors (FGFRs), which are implicated in various tumors.

Case Study: FGFR Inhibition

A study reported the synthesis and biological evaluation of several 1H-pyrrolo[2,3-b]pyridine derivatives. Among these, compound 4h showed significant inhibitory activity against FGFR1, 2, and 3 with IC50 values of 7 nM, 9 nM, and 25 nM respectively. This compound also inhibited the proliferation and induced apoptosis in breast cancer cells (4T1) while preventing their migration and invasion .

Kinase Inhibition

This compound has been identified as a potential inhibitor of SGK-1 kinase. SGK-1 is involved in various physiological processes including electrolyte balance and cell proliferation.

Case Study: SGK-1 Kinase Inhibition

Research indicates that compounds derived from this class can inhibit SGK-1 activity, which may provide therapeutic benefits in managing renal diseases and cardiovascular conditions. The inhibition mechanism involves modulation of aldosterone-induced Na+ retention, thus offering a novel approach for treating disorders related to electrolyte imbalance .

Immunomodulation

Another application area is in immunology where derivatives of pyrrolo[2,3-b]pyridines are being explored as immunomodulators.

Case Study: JAK3 Targeting

A series of studies have focused on the development of these compounds as JAK3 inhibitors for treating autoimmune diseases. JAK3 is critical for cytokine signaling pathways, and its inhibition can potentially mitigate immune responses related to organ transplant rejection and other inflammatory conditions .

Synthesis and Chemical Properties

The synthesis of this compound typically involves multi-step organic reactions that yield high purity products suitable for biological testing.

Synthesis Method Yield Conditions
EsterificationHighMethanol, reflux
Amine couplingModerateDMF at room temperature
CyclizationVariableVaries by substrate

This table summarizes typical yields and conditions used in the synthesis of related compounds .

Mechanism of Action

Comparison with Similar Compounds

The following table and analysis highlight key structural analogs, emphasizing substituent positions, physicochemical properties, and applications.

Table 1: Structural and Functional Comparison of Pyrrolo[2,3-b]pyridine Derivatives

Compound Name Substituents (Positions) Molecular Formula Molecular Weight (g/mol) Key Features References
Methyl 3-amino-1H-pyrrolo[2,3-b]pyridine-4-carboxylate 3-NH₂, 4-COOCH₃ C₉H₉N₃O₂ 191.19 Amino group enables hydrogen bonding and derivatization; potential drug intermediate.
Methyl 5-fluoro-1H-pyrrolo[2,3-b]pyridine-4-carboxylate 5-F, 4-COOCH₃ C₉H₇FN₂O₂ 194.16 Fluorine enhances metabolic stability and target selectivity.
Methyl 4-chloro-1H-pyrrolo[2,3-b]pyridine-3-carboxylate 4-Cl, 3-COOCH₃ C₉H₇ClN₂O₂ 210.62 Chlorine improves lipophilicity; used in halogen-bonding interactions.
Methyl 6-bromo-1H-pyrrolo[2,3-b]pyridine-4-carboxylate 6-Br, 4-COOCH₃ C₉H₇BrN₂O₂ 255.07 Bromine increases molecular weight; suitable for Suzuki couplings.
Methyl 5-chloro-1H-pyrrolo[2,3-b]pyridine-4-carboxylate 5-Cl, 4-COOCH₃ C₉H₇ClN₂O₂ 210.62 Chlorine at position 5 alters electronic properties compared to position 4.
3-[(1-Methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)amino]pyridine-4-carboxylic acid 3-NH-(pyridin-3-yl), 4-COOH C₁₄H₁₂N₄O₂ 268.27 Bicyclic structure with carboxylic acid; potential kinase inhibitor.

Key Comparative Insights:

A. Substituent Effects
  • Amino Group (Position 3): The target compound’s amino group provides nucleophilic reactivity and hydrogen-bonding capacity, distinguishing it from halogenated analogs. This facilitates conjugation with carbonyl groups or participation in metal-catalyzed couplings .
  • Halogens (F, Cl, Br) : Fluorine () and chlorine () improve lipophilicity and metabolic stability, while bromine () serves as a leaving group in cross-coupling reactions.
B. Positional Isomerism
  • Substitution at position 3 (amino) vs. position 4 (chloro in ) alters the molecule’s dipole moment and electronic density. For example, the 4-chloro derivative () may exhibit stronger halogen-bonding interactions compared to the 3-amino target compound .
C. Structural Analogues with Modified Cores
  • Compounds like 3-[(1-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)amino]pyridine-4-carboxylic acid () feature extended aromatic systems, enhancing π-π stacking interactions in protein binding pockets .

Biological Activity

Methyl 3-amino-1H-pyrrolo[2,3-b]pyridine-4-carboxylate is a heterocyclic compound that has attracted significant attention in medicinal chemistry due to its diverse biological activities. This compound belongs to the pyrrolopyridine family, which is known for its potential therapeutic applications, particularly in the fields of oncology and inflammation.

This compound can be synthesized through various methods, often involving the cyclization of appropriate precursors. The typical synthetic route includes the reaction of 3-aminopyridine with ethyl acetoacetate, followed by cyclization and esterification steps. This compound features a pyrrolo[2,3-b]pyridine core, which is crucial for its biological activity.

The biological activity of this compound primarily involves its interaction with specific molecular targets such as enzymes and receptors. It has been shown to inhibit the activity of certain kinases by binding to their active sites, thereby blocking signal transduction pathways involved in cell proliferation and survival. This mechanism underlies its potential use in cancer therapy.

Biological Activity Overview

This compound exhibits various biological activities:

  • Anticancer Activity : Research indicates that derivatives of this compound can inhibit tumor growth in various cancer cell lines by inducing apoptosis and inhibiting cell proliferation .
  • Enzyme Inhibition : The compound has been utilized in studies related to enzyme inhibition, particularly focusing on protein-ligand interactions that are crucial for drug development .
  • Anti-inflammatory Effects : Preliminary studies suggest that this compound may also possess anti-inflammatory properties, making it a candidate for treating inflammatory diseases .

Research Findings

Several studies have highlighted the biological activities associated with this compound:

StudyFindings
Kalai et al. (2021)Demonstrated moderate cytotoxicity against ovarian cancer cells; limited toxicity towards non-cancerous cells .
Fragment-Based Discovery (2020)Identified new derivatives with potent activities against fibroblast growth factor receptors (FGFRs), indicating potential for targeted cancer therapy .
ACS Journal (2020)Reported structure-activity relationships that suggest modifications to the pyrrolopyridine core can enhance biological activity .

Case Studies

  • Cytotoxicity Assessment : In vitro studies have assessed the cytotoxic effects of this compound on various cancer cell lines. The compound exhibited significant cytotoxicity against breast and ovarian cancer cells while maintaining low toxicity in healthy cardiac cells.
  • Kinase Inhibition Studies : A series of experiments demonstrated that this compound effectively inhibited specific kinases involved in tumor progression, showcasing its potential as a lead compound for further drug development.

Q & A

Basic Research Questions

What are the common synthetic routes for methyl 3-amino-1H-pyrrolo[2,3-b]pyridine-4-carboxylate?

The synthesis typically involves cyclization of substituted pyridine precursors followed by functionalization. For example, ethyl or methyl esters are introduced via nucleophilic substitution or esterification. A key step is regioselective nitration or amination at the 3-position, often achieved using HNO₃/H₂SO₄ or Pd-catalyzed coupling. Post-synthetic modifications, such as amide formation via coupling reagents (e.g., EDCI/HOBt), are common to introduce diversity at the amino group . Characterization relies on ¹H/¹³C NMR, LCMS, and HPLC purity (>95%) to confirm regiochemistry and avoid byproducts like 5-nitro isomers .

How can the regioselectivity of substitutions on the pyrrolo[2,3-b]pyridine scaffold be confirmed experimentally?

X-ray crystallography is the gold standard for unambiguous structural confirmation, as demonstrated for related compounds (e.g., single-crystal studies with R factor = 0.039) . When crystals are unavailable, 2D NMR (COSY, NOESY) resolves regiochemical ambiguities. For example, NOE correlations between the methyl ester and pyrrole protons can distinguish 3- vs. 4-substituted isomers . LCMS fragmentation patterns and retention times further validate purity .

Advanced Research Questions

How can computational methods optimize the synthesis of methyl 3-amino derivatives with high regioselectivity?

Quantum chemical calculations (e.g., DFT) predict reaction pathways and transition states to identify regioselective conditions. For instance, ICReDD’s workflow combines quantum mechanics (QM) with machine learning to prioritize reaction parameters (solvent, catalyst) that favor 3-amination over competing sites . This reduces trial-and-error experimentation. For methyl 3-amino derivatives, calculations might reveal steric hindrance at the 5-position due to the methyl ester, directing amination to the 3-site .

How should researchers resolve contradictions in biological activity data for pyrrolo[2,3-b]pyridine derivatives?

Contradictions often arise from off-target effects or impurities. Systematic structure-activity relationship (SAR) studies are critical. For example:

  • Step 1: Synthesize analogs with controlled substitutions (e.g., methyl vs. trifluoromethyl at the 4-position) .
  • Step 2: Test in orthogonal assays (e.g., kinase inhibition vs. cytotoxicity) to isolate target-specific effects .
  • Step 3: Validate using X-ray co-crystallography to confirm binding modes .

If inconsistencies persist, impurity profiling (HPLC-MS) or metabolite analysis (e.g., CYP450 assays) may identify confounding factors .

What strategies enhance the metabolic stability of methyl 3-amino-pyrrolo[2,3-b]pyridine derivatives?

  • Bioisosteric replacement: Substitute the methyl ester with a trifluoromethyl group to reduce esterase-mediated hydrolysis .
  • Steric shielding: Introduce bulky substituents (e.g., 2-fluorobenzyl) near metabolically labile sites .
  • In silico prediction: Tools like ADMET Predictor™ or MetaSite identify metabolic hotspots for targeted modification .

Methodological Notes

  • Synthetic Protocols: Prioritize Pd-mediated cross-coupling for late-stage diversification to minimize side reactions .
  • Data Validation: Cross-reference NMR shifts with computed chemical shifts (e.g., ACD/Labs) to detect misassignments .
  • Advanced Tools: Use reaction path search algorithms (e.g., GRRM) to explore alternative mechanistic pathways .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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